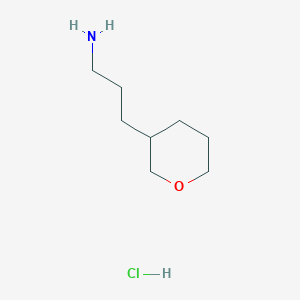
(3-Cyclopropyl-2,2-dimethylpropyl)(methyl)amine hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Drug Design and Metabolism
The cyclopropyl group in this compound can be advantageous in drug design. It imparts constraint in aliphatic systems while retaining a high fraction of sp3, which can lead to more favorable drug-like properties . Additionally, the ring strain from the cyclopropyl group results in shorter, stronger, and more polarized C-H bonds. This can reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes, potentially leading to fewer drug-drug interactions and improved metabolic stability .
Bioactivation Avoidance
In medicinal chemistry, avoiding bioactivation is crucial for safety. The cyclopropyl group, when bound to amines, can undergo undesirable biotransformations. However, by understanding these pathways, chemists can modify the structure to prevent the formation of reactive intermediates, as seen with trovafloxacin . This knowledge can be applied to design safer drugs with the cyclopropylamine moiety.
Potency Enhancement
The cyclopropyl group can also be used to enhance the potency of a drug. For instance, substituting a cyclopropyl ring with a methyl group reached deeper into a lipophilic pocket of a target protein, which boosted the potency and ligand-lipophilicity efficiency of a drug . This strategy can be employed to improve the efficacy of new pharmacological agents.
Metabolic Stability Improvement
The unique structure of cyclopropyl groups can improve the metabolic stability of drugs. For example, modifying the cyclopropyl ring in an IDO1 inhibitor led to reduced oxidative metabolism, increased the half-life of the drug, and improved potency . This approach can be utilized to enhance the pharmacokinetic profile of new compounds.
Reduction of Toxicity
The cyclopropyl group’s ability to divert metabolism away from certain enzymes can reduce the potential for toxicity. This was demonstrated with pitavastatin, where the cyclopropyl ring diverted metabolism away from CYP3A4, thus reducing potential drug-drug interactions and toxicity . This principle can be applied to minimize adverse effects in drug development.
Synthesis of Chiral Compounds
The compound can be used in the synthesis of chiral enantioenriched cyclopropyl ethers, amines, and derivatives. These compounds, possessing three stereogenic carbon atoms in a small cycle, can be obtained via diastereoselective, formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes . This application is significant in creating optically active pharmaceuticals.
Orientations Futures
Propriétés
IUPAC Name |
3-cyclopropyl-N,2,2-trimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-9(2,7-10-3)6-8-4-5-8;/h8,10H,4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNBCGAPYDPZAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CC1)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyclopropyl-2,2-dimethylpropyl)(methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(prop-2-yn-1-yl)-3H,8H-indeno[1,2-d][1,2,3]triazole](/img/structure/B1485172.png)
![N-[2-(4-bromophenyl)ethyl]-2-methylcyclohexan-1-amine](/img/structure/B1485176.png)
amine hydrochloride](/img/structure/B1485178.png)


![3-[(Oxan-4-yl)methylidene]azetidine hydrochloride](/img/structure/B1485182.png)
![3-[(Oxolan-2-yl)methyl]piperidine hydrochloride](/img/structure/B1485184.png)
![1-(prop-2-yn-1-yl)-1H,4H,5H,6H-cyclopenta[d][1,2,3]triazole](/img/structure/B1485186.png)
amine](/img/structure/B1485187.png)
amine](/img/structure/B1485188.png)

amine](/img/structure/B1485190.png)
![7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1485192.png)
![(4Z)-4-[(2-fluorophenyl)methylidene]azepane hydrochloride](/img/structure/B1485193.png)